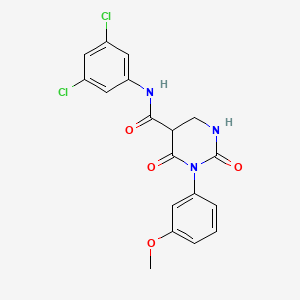

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, also known as EF5, is a small molecule that has been widely used in scientific research applications. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues. This molecule has been extensively studied for its ability to identify hypoxic regions in tumors and other tissues.

科学的研究の応用

Fluorescence Applications in Biochemistry and Medicine

Quinoline derivatives, including those with substituted amino groups, are known for their efficient fluorescence properties. These compounds are utilized as fluorophores in studying biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as sensitive and selective compounds makes them valuable in research for probing molecular processes within cells and tissues I. Aleksanyan, L. Hambardzumyan (2013).

Gastrokinetic Activity

Several benzamide derivatives, including those with quinoline structures, have been synthesized and evaluated for gastrokinetic activity. These compounds are designed to influence gastric emptying, demonstrating potential therapeutic applications in treating gastrointestinal motility disorders without the adverse effects associated with dopamine D2 receptor antagonism S. Kato et al. (1992).

Antimicrobial and Antifungal Screening

Compounds with a quinoline backbone have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. Their structural features, including substitutions on the quinoline nucleus, contribute to their biological activities, offering potential applications in developing new antimicrobial agents P. Rana, B. Mistry, K. R. Desai (2008).

Antitumor Applications

The synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles, involving quinoline structures, indicates their relevance in cancer research. These compounds exhibit cytotoxic activities, highlighting their potential in designing new anticancer therapies A. P. Krapcho et al. (1998).

Imaging and Diagnostic Applications

Quinoline derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for tracking EGFR, HER2, and HER3 signaling in cancers. Their synthesis and evaluation underscore the role of quinoline compounds in developing diagnostic tools for cancer and other diseases Min Wang, Mingzhang Gao, Q. Zheng (2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one' involves the synthesis of the quinoline ring system followed by the introduction of the amine and methyl groups at specific positions on the ring system.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl 4-fluorobenzylideneacetate", "4-ethylphenylboronic acid", "2-bromoacetophenone", "methylamine hydrochloride", "sodium hydroxide", "palladium on carbon", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "triethylamine", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-methoxyquinolin-2(1H)-one:", "- 2-methoxybenzoic acid is reacted with acetic anhydride and sodium acetate to form 2-methoxybenzoylacetate.", "- 2-methoxybenzoylacetate is then reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 7-methoxyquinolin-2(1H)-one.", "Synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one:", "- Ethyl 4-fluorobenzylideneacetate is reacted with 4-ethylphenylboronic acid in the presence of palladium on carbon and triethylamine to form 4-ethylphenyl(4-fluorobenzyl)acetate.", "- 4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with methylamine hydrochloride in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with hydrochloric acid to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride is then reacted with 7-methoxyquinolin-2(1H)-one in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one." ] } | |

CAS番号 |

892290-51-6 |

製品名 |

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one |

分子式 |

C26H25FN2O2 |

分子量 |

416.496 |

IUPAC名 |

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |

InChIキー |

YRBYTXCOYSJJTM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)

![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)

![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)